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Compound of Interest

Compound Name: 2,4-Dinitro-6-phenylphenol

CAS No.: 731-92-0

Cat. No.: B8660168 Get Quote

Part 1: Executive Summary & Strategic Analysis
2,4-Dinitro-6-phenylphenol (DNPP) is a specialized nitroaromatic compound featuring a

biphenyl core structure functionalized with a hydroxyl group and two nitro groups. Structurally, it

is the phenyl analog of the herbicide Dinoseb. While historically explored for its pesticidal

properties and as a metabolic uncoupler, current high-value applications focus on its role as a

specialized intermediate in the synthesis of azo dyes, energetic materials, and as a probe for

studying oxidative phosphorylation uncoupling mechanisms.

Retrosynthetic Logic
The synthesis of DNPP is governed by the principles of Electrophilic Aromatic Substitution

(EAS). The presence of the phenyl group at the ortho position (relative to the phenol) and the

hydroxyl group at position 1 dictates the regioselectivity.

Directing Groups: The hydroxyl group (-OH) is a strong ortho, para-activator. The phenyl

group is a weak activator but sterically bulky.

Target Positions: With the ortho-position (C6) occupied by the phenyl ring, the highly

activated positions remaining are C2 (ortho) and C4 (para).

Precursor Selection: The most logical and commercially available precursor is 2-

phenylphenol (o-phenylphenol).
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Figure 1: Retrosynthetic Disconnection of DNPP
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Part 2: Technical Synthesis Protocols
Protocol A: Direct Nitration in Glacial Acetic Acid
(Recommended)
Best for: Laboratory scale, high purity, and minimizing oxidation byproducts.

This method utilizes glacial acetic acid as a solvent to moderate the oxidizing power of nitric

acid, preventing the formation of tarry quinone byproducts common in the nitration of electron-

rich phenols.

Reagents & Materials
Reagent Specification Equivalents Role

2-Phenylphenol >99% Purity 1.0 eq Substrate

Nitric Acid
Fuming (90%) or

Conc. (70%)
2.5 - 3.0 eq Electrophile Source

Glacial Acetic Acid Anhydrous Solvent Vol. (10 mL/g) Solvent/Moderator

Water Deionized - Quenching

Step-by-Step Methodology
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping

funnel, and thermometer, dissolve 2-phenylphenol (10 g) in glacial acetic acid (100 mL).
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Cooling: Cool the solution to 0–5°C using an ice-salt bath. The solution may become

viscous; ensure efficient magnetic or mechanical stirring.

Addition (First Nitration): Add Nitric Acid (diluted 1:1 with acetic acid) dropwise over 30

minutes. Maintain internal temperature below 10°C.

Mechanistic Insight: The first nitro group adds primarily to the para-position (C4) due to

steric hindrance at the ortho-position (C2) caused by the bulky phenyl group at C6.

Warming (Second Nitration): Once addition is complete, allow the mixture to warm to room

temperature. Then, slowly heat the mixture to 60–70°C for 1–2 hours.

Observation: Evolution of brown NO₂ fumes indicates active nitration. The solution will turn

deep yellow/orange.

Quenching: Pour the hot reaction mixture into 500 mL of crushed ice/water with vigorous

stirring. The product will precipitate as a yellow solid.

Isolation: Filter the crude solid using a Buchner funnel. Wash strictly with cold water to

remove acid traces.

Purification: Recrystallize from Ethanol or a Chloroform/Hexane mixture.

Characterization Data
Appearance: Yellow needles or crystalline powder.

Melting Point: 202–204°C [1].[1] (Note: Distinct from the sec-butyl analog Dinoseb, which

melts at ~46°C).

Yield: Typical isolated yields range from 60–75%.

Protocol B: Sulfonation-Nitration (Industrial Route)
Best for: Large scale, cost-efficiency, and safety control.

This method involves sulfonating the phenol first.[2][3] The sulfonic acid groups protect the ring

from oxidation and are subsequently displaced (ipso-substitution) or direct the incoming nitro
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groups.

Figure 2: Sulfonation-Nitration Pathway
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Sulfonation: Treat 2-phenylphenol with concentrated H₂SO₄ at 100°C for 1 hour. This forms

the phenol-disulfonic acid species.

Nitration: Cool to 50°C. Add concentrated HNO₃ slowly.

Displacement: Heat to 90°C. The nitro groups displace the sulfonate groups (or fill

unoccupied activated sites), generating the dinitrophenol product.

Workup: Dilute with water and filter the precipitated product.

Part 3: Mechanistic Pathway
The formation of DNPP proceeds via Electrophilic Aromatic Substitution (EAS). The reaction

kinetics are heavily influenced by the activating -OH group.

Activation: The lone pair on the phenolic oxygen donates electron density into the ring

(Resonance effect +M), activating positions 2, 4, and 6.

Steric Control: Position 6 is blocked by the Phenyl ring. Position 2 is sterically crowded.

Position 4 is most accessible.

First Substitution: Nitronium ion (NO₂⁺) attacks C4, forming 4-nitro-2-phenylphenol.

Second Substitution: The ring is now deactivated by the first nitro group but still activated by

the -OH. The second NO₂⁺ attacks the remaining ortho site (C2), yielding 2,4-dinitro-6-
phenylphenol.
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Figure 3: Stepwise Electrophilic Substitution Mechanism
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Part 4: Safety & Handling (Critical)
Warning: Dinitrophenols are toxic and possess explosive potential if allowed to dry completely

or interact with heavy metals.

Uncoupling Agent: DNPP acts as a mitochondrial uncoupler, disrupting oxidative

phosphorylation. Inhalation or skin absorption can cause fatal hyperthermia. Always wear full

PPE (gloves, respirator, face shield).

Explosion Hazard: Like picric acid, polynitrated phenols can form shock-sensitive salts

(picrates) with metals. Use glass or Teflon equipment only. Do not use metal spatulas.

Storage: Store as a water-wet solid (10–20% moisture) to mitigate explosion risks during

long-term storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/jo00368a010
https://www.google.com/url?sa=E&q=https%3A%2F%2Fnepis.epa.gov
https://www.benchchem.com/product/b8660168?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F13188
https://www.benchchem.com/product/b8660168?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB8266398.htm
https://www.benchchem.com/product/b8660168?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jo00368a010
https://patents.google.com/patent/CN103787889A/en
https://patents.google.com/patent/CN103787889A/en
https://patents.google.com/patent/CN103787889A/en
https://patents.google.com/patent/CN103787889A/en
https://www.benchchem.com/product/b8660168#synthesis-pathways-for-2-4-dinitro-6-phenylphenol
https://www.benchchem.com/product/b8660168#synthesis-pathways-for-2-4-dinitro-6-phenylphenol
https://www.benchchem.com/product/b8660168#synthesis-pathways-for-2-4-dinitro-6-phenylphenol
https://www.benchchem.com/product/b8660168#synthesis-pathways-for-2-4-dinitro-6-phenylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8660168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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